molecular formula C8H11FO2 B13005265 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid

7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13005265
M. Wt: 158.17 g/mol
InChI Key: TZZGBTYIYSHBIZ-UHFFFAOYSA-N
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Description

7-Fluorobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile, followed by fluorination and carboxylation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the fluorine atom or other substituents with different groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The carboxylic acid group can participate in various chemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: This compound has an oxygen atom instead of a fluorine atom, leading to different chemical properties and reactivity.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound lacks the fluorine atom, resulting in different biological activities and applications.

Uniqueness: 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets .

Properties

Molecular Formula

C8H11FO2

Molecular Weight

158.17 g/mol

IUPAC Name

7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H11FO2/c9-7-4-1-2-5(7)6(3-4)8(10)11/h4-7H,1-3H2,(H,10,11)

InChI Key

TZZGBTYIYSHBIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2F)C(=O)O

Origin of Product

United States

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